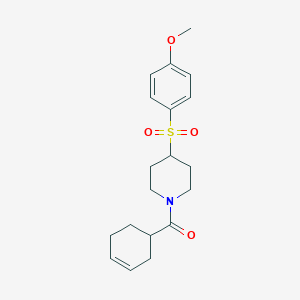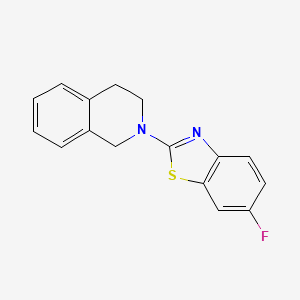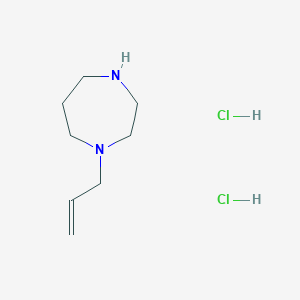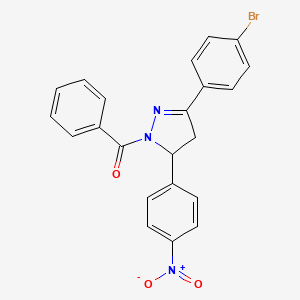dimethylsilane CAS No. 2167794-24-1](/img/structure/B2444621.png)
[3-(Bromomethyl)cyclobutoxy](tert-butyl)dimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromomethyl)cyclobutoxydimethylsilane: is a versatile chemical compound with the molecular formula C11H23BrOSi and a molecular weight of 279.29 g/mol . This compound is characterized by its complex structure, which includes a bromomethyl group attached to a cyclobutoxy ring, further connected to a tert-butyl dimethylsilane moiety .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)cyclobutoxydimethylsilane typically involves the reaction of cyclobutanol with bromomethylsilane under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography .
化学反応の分析
Types of Reactions: 3-(Bromomethyl)cyclobutoxydimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of cyclobutyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Formation of azides, thiocyanates, and amines.
Oxidation Reactions: Formation of alcohols and ketones.
Reduction Reactions: Formation of cyclobutyl derivatives.
科学的研究の応用
Chemistry: In organic synthesis, 3-(Bromomethyl)cyclobutoxydimethylsilane is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound is explored for its potential use in drug development. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of pharmaceutical compounds.
Industry: In the materials science industry, 3-(Bromomethyl)cyclobutoxydimethylsilane is used in the production of specialty polymers and coatings. Its incorporation into polymer chains can improve the thermal and mechanical properties of the resulting materials.
作用機序
The mechanism by which 3-(Bromomethyl)cyclobutoxydimethylsilane exerts its effects is primarily through its ability to undergo various chemical reactions. The bromomethyl group is highly reactive and can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity is harnessed in synthetic chemistry to create complex molecules with desired properties.
類似化合物との比較
- 3-(Chloromethyl)cyclobutoxydimethylsilane
- 3-(Iodomethyl)cyclobutoxydimethylsilane
- 3-(Hydroxymethyl)cyclobutoxydimethylsilane)
Comparison: Compared to its analogs, 3-(Bromomethyl)cyclobutoxydimethylsilane is unique due to the presence of the bromomethyl group, which is more reactive than the chloromethyl or iodomethyl groups. This increased reactivity makes it a more versatile intermediate in organic synthesis.
特性
IUPAC Name |
[3-(bromomethyl)cyclobutyl]oxy-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23BrOSi/c1-11(2,3)14(4,5)13-10-6-9(7-10)8-12/h9-10H,6-8H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKQKLVVDFSUIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(C1)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23BrOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[4-(Difluoromethoxy)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2444538.png)
![N-(4-carbamoylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2444541.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2444543.png)

![N-(3,5-dimethylphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2444545.png)
![2-Chloropyrimido[1,2-a]benzimidazole](/img/structure/B2444546.png)

![methyl 5-({[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)furan-2-carboxylate](/img/structure/B2444550.png)
![5-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2444553.png)
![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(4-isopropylphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2444555.png)
![8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2444557.png)
![1,7-dimethyl-4-oxo-N,N-dipropyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2444558.png)


